molecular formula C8H5Br2FO2 B13717598 6'-Bromo-3'-fluoro-2'-hydroxyphenacyl bromide

6'-Bromo-3'-fluoro-2'-hydroxyphenacyl bromide

Cat. No.: B13717598
M. Wt: 311.93 g/mol
InChI Key: HLCJURPLSYPICG-UHFFFAOYSA-N
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Description

6’-Bromo-3’-fluoro-2’-hydroxyphenacyl bromide is an organic compound that belongs to the class of phenacyl bromides. This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a phenacyl moiety. It is primarily used in scientific research and has applications in various fields including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Bromo-3’-fluoro-2’-hydroxyphenacyl bromide typically involves the bromination of a precursor compound. One common method is the bromination of acetophenone derivatives. The reaction is carried out in the presence of bromine (Br2) and a suitable solvent such as chloroform (CHCl3) or dichloromethane (DCM). The reaction conditions often include the use of a catalyst like sulfuric acid (H2SO4) to facilitate the bromination process .

Industrial Production Methods

In an industrial setting, the production of 6’-Bromo-3’-fluoro-2’-hydroxyphenacyl bromide may involve large-scale bromination reactions using automated reactors. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

6’-Bromo-3’-fluoro-2’-hydroxyphenacyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted phenacyl derivatives, ketones, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6’-Bromo-3’-fluoro-2’-hydroxyphenacyl bromide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and bioactive molecules.

    Biology: The compound is employed in the study of enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6’-Bromo-3’-fluoro-2’-hydroxyphenacyl bromide involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-Bromo-3’-fluoro-2’-hydroxyphenacyl bromide is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and specificity in chemical reactions. The hydroxyl group also provides additional sites for chemical modification, making it a versatile compound for various applications .

Properties

Molecular Formula

C8H5Br2FO2

Molecular Weight

311.93 g/mol

IUPAC Name

2-bromo-1-(6-bromo-3-fluoro-2-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H5Br2FO2/c9-3-6(12)7-4(10)1-2-5(11)8(7)13/h1-2,13H,3H2

InChI Key

HLCJURPLSYPICG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)O)C(=O)CBr)Br

Origin of Product

United States

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